molecular formula C9H8Cl3NO2 B5855484 2,2-dichloro-N-(3-chloro-4-methoxyphenyl)acetamide

2,2-dichloro-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No. B5855484
M. Wt: 268.5 g/mol
InChI Key: YYFCIVAUKCPWCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dichloro-N-(3-chloro-4-methoxyphenyl)acetamide, commonly known as DCMAC, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. DCMAC is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 289.6 g/mol.

Mechanism of Action

The mechanism of action of DCMAC is not fully understood, but it is believed to involve the inhibition of certain enzymes. DCMAC has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system by breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, DCMAC can increase the levels of acetylcholine in the nervous system, leading to various physiological effects.
Biochemical and Physiological Effects:
DCMAC has been found to have various biochemical and physiological effects. In addition to inhibiting acetylcholinesterase, DCMAC has been shown to inhibit the activity of other enzymes, including butyrylcholinesterase and urease. DCMAC has also been found to have antioxidant properties and can scavenge free radicals in vitro. Physiologically, DCMAC has been shown to induce apoptosis in cancer cells and can inhibit the growth of tumors in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCMAC is its versatility in various fields of research. DCMAC can be used as a tool to study the mechanism of action of enzymes, as a potential anticancer agent, and as a herbicide. However, there are some limitations to using DCMAC in lab experiments. DCMAC can be toxic to living organisms at high concentrations and can cause harm to the environment if not properly disposed of.

Future Directions

There are several future directions for research on DCMAC. One potential direction is to investigate the use of DCMAC as a potential treatment for Alzheimer's disease, as the inhibition of acetylcholinesterase has been shown to improve cognitive function in patients with Alzheimer's disease. Another direction is to evaluate the herbicidal activity of DCMAC against other weed species and to investigate its potential use in sustainable agriculture. Additionally, the mechanism of action of DCMAC needs to be further elucidated to fully understand its potential applications in various fields of research.
Conclusion:
In conclusion, DCMAC is a versatile chemical compound that has gained significant attention in scientific research due to its potential use in various fields. DCMAC can be synthesized through a multistep process and has been investigated for its potential use as a tool to study enzyme mechanisms, as an anticancer agent, and as a herbicide. DCMAC has been found to inhibit the activity of certain enzymes, has antioxidant properties, and can induce apoptosis in cancer cells. While there are some limitations to using DCMAC in lab experiments, there are several future directions for research on DCMAC, including investigating its potential use in Alzheimer's disease treatment and sustainable agriculture.

Synthesis Methods

DCMAC can be synthesized through a multistep process that involves the reaction of 3-chloro-4-methoxyaniline with chloroacetyl chloride in the presence of a base to form 2,2-dichloro-N-(3-chloro-4-methoxyphenyl)acetamide. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification.

Scientific Research Applications

DCMAC has been extensively studied for its potential use in various fields, including medicinal chemistry, biochemistry, and agricultural chemistry. In medicinal chemistry, DCMAC has been investigated for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. In biochemistry, DCMAC has been used as a tool to study the mechanism of action of enzymes and has been found to inhibit the activity of certain enzymes. In agricultural chemistry, DCMAC has been evaluated for its potential use as a herbicide and has shown good herbicidal activity against various weed species.

properties

IUPAC Name

2,2-dichloro-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO2/c1-15-7-3-2-5(4-6(7)10)13-9(14)8(11)12/h2-4,8H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFCIVAUKCPWCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dichloro-N-(3-chloro-4-methoxyphenyl)acetamide

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